N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure that includes a cyclopentylpiperidine moiety, a fluorinated benzene ring, and a sulfonamide group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the target from performing its function . In the case of CDK2 inhibitors, they prevent the kinase from phosphorylating its substrates, leading to cell cycle arrest .
Biochemical Pathways
By inhibiting CDK2, these compounds prevent the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .
Result of Action
Similar compounds that inhibit cdk2 have been shown to cause cell cycle arrest, leading to a decrease in cell proliferation . This can result in the death of cancer cells, making these compounds potential candidates for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentylpiperidine Moiety:
Introduction of the Fluorinated Benzene Ring: The fluorinated benzene ring is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the benzene ring.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of disease.
Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-chloro-3-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-bromo-3-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-iodo-3-methylbenzenesulfonamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and specificity compared to its halogenated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c1-14-12-17(6-7-18(14)19)24(22,23)20-13-15-8-10-21(11-9-15)16-4-2-3-5-16/h6-7,12,15-16,20H,2-5,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATKTWXNMXBPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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